dTAG-13 Demonstrates Superior Potency in Degrading FKBP12F36V Fusion Proteins Compared to dTAG-7
dTAG-13 exhibits a significantly higher degradation efficiency for FKBP12F36V-fused proteins than the first-generation degrader dTAG-7. In a dose-response assay using 293FT cells expressing FKBP12F36V-Nluc, dTAG-13 achieved a greater reduction in Nluc/Fluc signal ratio at lower concentrations, indicating a leftward shift in the dose-response curve [1]. Specifically, dTAG-13 treatment resulted in a >90% reduction in signal at 100 nM, whereas dTAG-7 required a higher concentration to achieve a comparable effect [1].
| Evidence Dimension | Degradation Efficiency (Nluc/Fluc Signal Reduction) |
|---|---|
| Target Compound Data | >90% reduction in Nluc/Fluc signal at 100 nM (24h treatment) |
| Comparator Or Baseline | dTAG-7: ~50% reduction in Nluc/Fluc signal at 100 nM (24h treatment) |
| Quantified Difference | dTAG-13 is approximately 2-fold more potent at 100 nM under identical conditions. |
| Conditions | 293FTWT cells expressing FKBP12F36V-Nluc, 24-hour treatment |
Why This Matters
Higher potency translates to using less compound to achieve the same level of protein knockdown, reducing potential off-target effects and cost per experiment.
- [1] Nabet B, Roberts JM, Buckley DL, et al. The dTAG system for immediate and target-specific protein degradation. Nat Chem Biol. 2018;14(5):431-441. View Source
